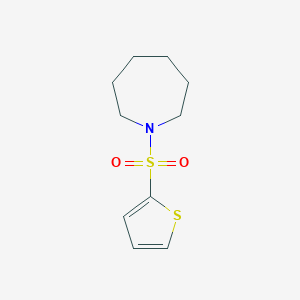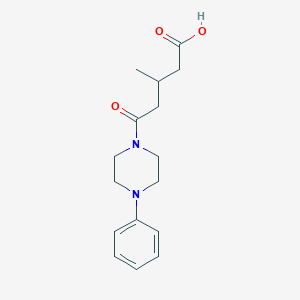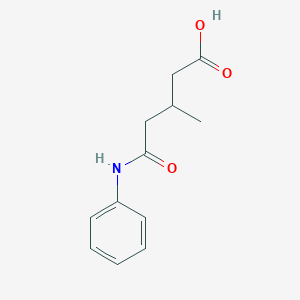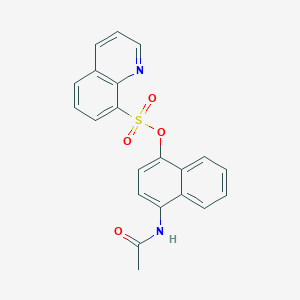
1-(2-Thienylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienylsulfonyl)azepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as TAS-103 and is a potent inhibitor of topoisomerase I and II enzymes.
Wirkmechanismus
The mechanism of action of 1-(2-Thienylsulfonyl)azepane involves the inhibition of topoisomerase I and II enzymes. These enzymes are involved in the regulation of DNA topology and are essential for DNA replication and repair. The inhibition of these enzymes by 1-(2-Thienylsulfonyl)azepane leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-(2-Thienylsulfonyl)azepane has been shown to have significant biochemical and physiological effects. The compound has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2-Thienylsulfonyl)azepane has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2-Thienylsulfonyl)azepane is its potent anticancer activity against various cancer cell lines. The compound has also been shown to have a relatively low toxicity profile, making it a potential candidate for further development. However, the synthesis of 1-(2-Thienylsulfonyl)azepane is a complex process, and the compound is relatively expensive, which may limit its use in lab experiments.
Zukünftige Richtungen
Can be explored to develop analogs of the compound with improved potency and selectivity, investigate its mechanism of action, and explore its potential applications in combination therapy.
Synthesemethoden
The synthesis of 1-(2-Thienylsulfonyl)azepane involves the reaction of 2-thiophenesulfonyl chloride with azepane in the presence of a base. The reaction results in the formation of a white solid compound with a molecular weight of 331.46 g/mol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-Thienylsulfonyl)azepane has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and repair. The inhibition of these enzymes leads to DNA damage and ultimately cell death. Several studies have demonstrated the anticancer activity of 1-(2-Thienylsulfonyl)azepane against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C10H15NO2S2 |
|---|---|
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
1-thiophen-2-ylsulfonylazepane |
InChI |
InChI=1S/C10H15NO2S2/c12-15(13,10-6-5-9-14-10)11-7-3-1-2-4-8-11/h5-6,9H,1-4,7-8H2 |
InChI-Schlüssel |
NZHNVTOIFPLRCR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)
![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)